molecular formula C15H14ClNO2S2 B11661827 3-(Benzenesulfonyl)-2-(2-chlorophenyl)-1,3-thiazolidine

3-(Benzenesulfonyl)-2-(2-chlorophenyl)-1,3-thiazolidine

Cat. No.: B11661827
M. Wt: 339.9 g/mol
InChI Key: QOYUKEGWXZWHPR-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-2-(2-chlorophenyl)-1,3-thiazolidine is an organic compound that belongs to the thiazolidine class of heterocyclic compounds. Thiazolidines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The presence of a benzenesulfonyl group and a chlorophenyl group in this compound adds to its chemical complexity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-2-(2-chlorophenyl)-1,3-thiazolidine typically involves the reaction of 2-chlorobenzaldehyde with benzenesulfonamide in the presence of a base, followed by cyclization with a thiol reagent. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine or sodium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-2-(2-chlorophenyl)-1,3-thiazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different functional groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the chlorophenyl ring.

Scientific Research Applications

3-(Benzenesulfonyl)-2-(2-chlorophenyl)-1,3-thiazolidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in various diseases.

    Industry: The compound can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-2-(2-chlorophenyl)-1,3-thiazolidine involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The chlorophenyl group may enhance the compound’s binding affinity and specificity for its targets. The thiazolidine ring can participate in various chemical interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzenesulfonyl)-2-phenyl-1,3-thiazolidine: Lacks the chlorophenyl group, which may affect its biological activity.

    3-(Benzenesulfonyl)-2-(4-chlorophenyl)-1,3-thiazolidine: Has a different position of the chlorine atom, which can influence its chemical properties.

    3-(Benzenesulfonyl)-2-(2-bromophenyl)-1,3-thiazolidine: Contains a bromine atom instead of chlorine, leading to different reactivity.

Uniqueness

3-(Benzenesulfonyl)-2-(2-chlorophenyl)-1,3-thiazolidine is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both benzenesulfonyl and chlorophenyl groups enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C15H14ClNO2S2

Molecular Weight

339.9 g/mol

IUPAC Name

3-(benzenesulfonyl)-2-(2-chlorophenyl)-1,3-thiazolidine

InChI

InChI=1S/C15H14ClNO2S2/c16-14-9-5-4-8-13(14)15-17(10-11-20-15)21(18,19)12-6-2-1-3-7-12/h1-9,15H,10-11H2

InChI Key

QOYUKEGWXZWHPR-UHFFFAOYSA-N

Canonical SMILES

C1CSC(N1S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3Cl

Origin of Product

United States

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